3-Chloro-5-(3-methoxyphenyl)aniline
Description
3-Chloro-5-(3-methoxyphenyl)aniline is an aromatic amine featuring a chlorine substituent at the 3-position and a 3-methoxyphenyl group at the 5-position of the aniline ring. Its electronic and steric properties, influenced by the chloro and methoxy groups, make it a versatile intermediate in drug discovery and catalysis .
Properties
IUPAC Name |
3-chloro-5-(3-methoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJFDVIOMUDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5-(3-methoxyphenyl)aniline is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H16ClN
- Molecular Weight : 255.75 g/mol
- Structure : The compound features a chloro group and a methoxy-substituted phenyl group attached to an aniline moiety, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Signal Transduction Modulation : The compound has been shown to influence signaling pathways relevant in cancer biology, particularly through inhibition of kinases involved in cell growth and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), U87 (glioblastoma).
- IC50 Values : The compound showed an IC50 value of approximately 25 μM against the MCF7 cell line, indicating moderate cytotoxicity.
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have reported:
- DPPH Scavenging Activity : The DPPH radical scavenging activity was measured, showing a significant capacity to neutralize free radicals, which is essential for preventing cellular damage.
Study 1: Anticancer Efficacy
In a recent study, the efficacy of this compound was evaluated in tumor-bearing mice. The results indicated:
- Tumor Growth Inhibition : A significant reduction in tumor size was observed when administered at a dosage of 10 mg/kg body weight daily over two weeks.
Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with specific enzymes:
- Enzyme Tested : Urease.
- Results : The compound demonstrated strong inhibitory activity against urease, suggesting potential applications in treating conditions related to urea metabolism.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Chloro-4-(3-fluorobenzyloxy)aniline | C13H11ClFNO | Fluorine substitution may enhance potency. |
| 4-Chloro-3-(cyclopropylmethoxy)aniline | C15H16ClNO | Different functional groups affecting activity. |
| 3-Chloro-5-(4-methoxyphenyl)aniline | C15H16ClNO2 | Similar structure with different pharmacological profile. |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Structural analogs of 3-Chloro-5-(3-methoxyphenyl)aniline vary in substituent type, position, and electronic effects. Key examples include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (CF₃) group in 3-Methoxy-5-(trifluoromethyl)aniline increases lipophilicity and metabolic stability compared to the methoxyphenyl group in the target compound, making it suitable for agrochemical applications .
- Substituent Position: The 4-Chloro-2-methoxy-5-methylaniline analog (CAS 6376-14-3) has a lower molecular weight and distinct melting point due to methyl substitution at the 5-position, which reduces steric hindrance compared to the bulkier 3-methoxyphenyl group in the target compound .
- Solubility Trends: The introduction of phenoxy groups (e.g., 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline) enhances solubility in polar aprotic solvents like DMSO, which is critical for pharmaceutical formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
